Tert-butyl 4-(phenylthio)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a phenylthio group. This compound is known for its unique reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other piperidine derivatives .
Pharmacokinetics
As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(phenylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylthiol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(phenylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butyl group or to modify the phenylthio group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-tert-butylated products or modified phenylthio derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the development of bioactive compounds and as a linker in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of bioactive compounds.
Uniqueness
Tert-butyl 4-(phenylthio)piperidine-1-carboxylate is unique due to the presence of the phenylthio group, which introduces additional reactivity and potential for further chemical modifications. This makes it a valuable building block for the synthesis of more complex molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-phenylsulfanylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)20-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZBSOZGOAIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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